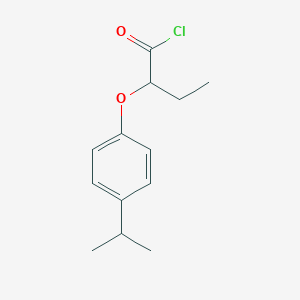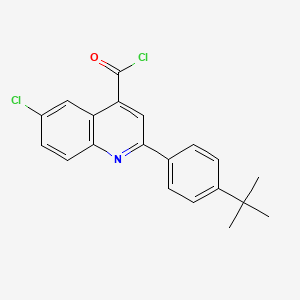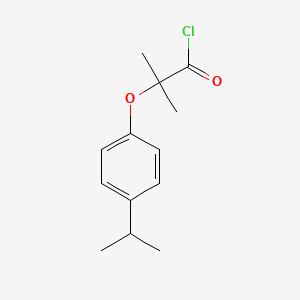![molecular formula C7H14N2 B1393980 2-エチル-2,5-ジアザビシクロ[2.2.1]ヘプタン CAS No. 845866-61-7](/img/structure/B1393980.png)
2-エチル-2,5-ジアザビシクロ[2.2.1]ヘプタン
説明
2-Ethyl-2,5-diazabicyclo[2.2.1]heptane is a chemical compound with the molecular formula C₇H₁₄N₂ . It has a molecular weight of 126.12 .
Synthesis Analysis
The synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives has been elaborated starting from hydroxy-L-proline, which was transformed to tritosylhydroxy-L-prolinol, and then cyclized to 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane with benzylamine . Another method involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones .Molecular Structure Analysis
The molecular structure of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane consists of a seven-membered ring with two nitrogen atoms and an ethyl group attached .科学的研究の応用
2-エチル-2,5-ジアザビシクロ[2.2.1]ヘプタン: 科学研究における応用の包括的な分析:
キラルジアザビシクリックリガンドの合成
この化合物は、キラルジアザビシクリックリガンドを合成するための出発物質として役立ちます。 これらのリガンドは、さまざまな触媒および生化学的プロセスにおいて重要な役割を果たす二銅(II)錯体の調製に適用されます .
エピマー化-ラクタム化カスケード反応
これは、官能化された(2S,4R)-4-アミノプロリンメチルエステルのエピマー化-ラクタム化カスケードに使用され、これは2,5-ジアザビシクロ[2.2.1]ヘプタン(DBH)の誘導体の合成に適用される方法です。 このプロセスは、新規医薬品および複雑な有機分子の開発に不可欠です .
置換2,5-ジアザビシクロ[2.2.1]ヘプタンの合成
新しい方法では、この化合物を用いて、特定のピロリジン誘導体から置換された2,5-ジアザビシクロヘプタンを合成します。 この合成は、溶液中のジアザビシクロヘプタンの複数コンフォメーションを作成するために重要であり、分子動力学と相互作用の研究に役立ちます .
不斉マイケル付加
この化合物は、トリケトピペラジンの置換体をエノンに付加する有機触媒による不斉マイケル付加に関与しています。 この反応は、高い収率とエナンチオマー過剰率で生成物を生成し、ジアザビシクロ[2.2.1]ヘプタンを含む天然物骨格につながります .
天然物合成
不斉マイケル付加の生成物のさらなる修飾により、天然物骨格を持つ化合物が得られ、これは新規医薬品や生物活性分子の発見と合成に不可欠です .
作用機序
Target of Action
The primary targets of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane are currently unknown. This compound is a derivative of 2,5-diazabicyclo[2.2.1]heptane
Mode of Action
The mode of action of 2-Ethyl-2,5-diazabicyclo[22It’s known that the compound is synthesized via an epimerization–lactamization cascade of functionalized (2s,4r)-4-aminoproline methyl esters . This process involves 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .
Biochemical Pathways
The biochemical pathways affected by 2-Ethyl-2,5-diazabicyclo[22The compound is a derivative of 2,5-diazabicyclo[2.2.1]heptane , which is known to be involved in the synthesis of various natural product-like motifs . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Ethyl-2,5-diazabicyclo[22The compound has a molecular weight of 126.2 g/mol, which suggests it may have favorable absorption and distribution properties.
Result of Action
The molecular and cellular effects of 2-Ethyl-2,5-diazabicyclo[22As a derivative of 2,5-diazabicyclo[2.2.1]heptane , it may share some of the biological activities of this parent compound.
生化学分析
Biochemical Properties
2-Ethyl-2,5-diazabicyclo[2.2.1]heptane plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in epimerization and lactamization processes . The compound’s structure allows it to form stable complexes with these enzymes, facilitating the conversion of substrates into desired products. Additionally, 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane can act as a catalyst in certain reactions, enhancing the reaction rate and efficiency.
Cellular Effects
The effects of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane has been found to impact cell signaling pathways, which can alter cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular functions. The unique structure of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane allows it to form stable complexes with its target biomolecules, thereby exerting its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to alter cellular functions over time.
Dosage Effects in Animal Models
The effects of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects on metabolic pathways and cellular functions. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular functions changes significantly beyond a certain dosage level.
Metabolic Pathways
2-Ethyl-2,5-diazabicyclo[2.2.1]heptane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with these enzymes can lead to changes in the levels of specific metabolites, thereby influencing overall metabolic processes. Its role in epimerization and lactamization reactions highlights its importance in metabolic pathways.
Transport and Distribution
The transport and distribution of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biochemical properties and its ability to interact with target biomolecules.
Subcellular Localization
2-Ethyl-2,5-diazabicyclo[2.2.1]heptane exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with enzymes and proteins, thereby modulating its biochemical effects.
特性
IUPAC Name |
2-ethyl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-9-5-6-3-7(9)4-8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSEBFGEBLLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845866-61-7 | |
| Record name | 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)



![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393911.png)



![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393918.png)
![3-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393919.png)
